molecular formula C7H5F3N2O B6179751 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one CAS No. 1197233-19-4

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one

Cat. No.: B6179751
CAS No.: 1197233-19-4
M. Wt: 190.1
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Description

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring

Preparation Methods

The synthesis of 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one typically involves the reaction of pyrazine derivatives with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the pyrazine ring. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial apoptotic pathway. This involves the up-regulation of pro-apoptotic proteins like Bax and the down-regulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase enzymes and subsequent cell death .

Comparison with Similar Compounds

1-[6-(trifluoromethyl)pyrazin-2-yl]ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

1197233-19-4

Molecular Formula

C7H5F3N2O

Molecular Weight

190.1

Purity

95

Origin of Product

United States

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